![molecular formula C22H23ClN2O7S B2894219 Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866349-05-5](/img/structure/B2894219.png)
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Scientific Research Applications
Chemical Synthesis and Transformations
- Research has demonstrated the potential of pyrimidinone derivatives to undergo base-promoted cascade transformations, leading to novel tricyclic compounds. This showcases the chemical versatility and reactivity of such compounds under certain conditions (Shutalev et al., 2008).
- The synthesis of C-4 substituted 3,4-dihydropyrimidinones has been achieved, providing insight into their binding to calcium channels. This indicates their potential use in designing drugs with specific biological targets (Singh et al., 2009).
Antimicrobial Applications
- A study reports the synthesis of chromone-pyrimidine coupled derivatives, showcasing significant in vitro antifungal and antibacterial activity. This indicates the potential of these compounds in developing new antimicrobial agents (Tiwari et al., 2018).
Material Science and Nonlinear Optical Properties
- Research into the synthesis and properties of various tetrahydropyrimidine derivatives, including the analysis of their crystal structure and nonlinear optical properties, suggests applications in material science and optoelectronics. These studies highlight the potential use of these compounds in developing new materials with specific optical characteristics (Dhandapani et al., 2017).
Medicinal Chemistry and Drug Design
- Pyrimidine derivatives have been synthesized and evaluated for their anticancer, antifungal, and insecticidal activities. This research underscores the medicinal chemistry applications of these compounds, suggesting their potential in drug discovery and development (Shafiq et al., 2020).
properties
IUPAC Name |
ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O7S/c1-4-32-21(26)19-16(12-33(28,29)15-8-6-14(23)7-9-15)24-22(27)25-20(19)13-5-10-17(30-2)18(11-13)31-3/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILAEZKOTUJXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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